molecular formula C9H14N6 B11894750 6-Imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine

6-Imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine

Cat. No.: B11894750
M. Wt: 206.25 g/mol
InChI Key: AOPQDSUPPPTLGE-UHFFFAOYSA-N
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Description

6-Imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine is a synthetic purine derivative characterized by a tetrasubstituted purine core. The compound features methyl groups at the N1 and N9 positions, a dimethylamino group at the N2 position, and an imino group at the C6 position (Figure 1). This substitution pattern distinguishes it from naturally occurring purines like adenine or guanine, which lack alkylation at these positions.

Properties

Molecular Formula

C9H14N6

Molecular Weight

206.25 g/mol

IUPAC Name

6-imino-N,N,1,9-tetramethylpurin-2-amine

InChI

InChI=1S/C9H14N6/c1-13(2)9-12-8-6(7(10)15(9)4)11-5-14(8)3/h5,10H,1-4H3

InChI Key

AOPQDSUPPPTLGE-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=C(N(C2=N)C)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with methylating agents under controlled conditions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide or acetonitrile, and catalysts like potassium carbonate to facilitate the methylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound contains:

  • Imino group (=NH) at position 6

  • Methyl substituents at N1, N9, and two methyl groups on the exocyclic N2 amine

  • Dihydro purine backbone (positions 6 and 9 are saturated)

These features dictate nucleophilic/electrophilic sites, steric effects, and tautomerization potential.

Tautomerization and Acid-Base Behavior

The 6-imino group can tautomerize to a 6-amino form under specific pH conditions:

6-imino6-amino (enol ↔ keto tautomerism)\text{6-imino} \rightleftharpoons \text{6-amino (enol ↔ keto tautomerism)}

Key factors :

  • pH-dependent equilibrium : Protonation occurs in acidic media (pKa ≈ 3–5 for similar purines) .

  • Solvent effects : Polar solvents stabilize the imino form via hydrogen bonding .

Nucleophilic Aromatic Substitution (S_NAr)

The electron-deficient purine ring allows substitution at positions 2, 6, or 8. For example:

  • Halogenation : Reaction with POCl₃ or PCl₅ to replace hydroxyl/amino groups with Cl .

  • Aminolysis : Displacement of halides by amines (e.g., NH₃, alkylamines) .

Example :

6-Cl purine+NH(CH₃)₂EtOH, Δ6-(dimethylamino)purine[6]\text{6-Cl purine} + \text{NH(CH₃)₂} \xrightarrow{\text{EtOH, Δ}} \text{6-(dimethylamino)purine}[6]

Methyl Group Reactivity

  • Demethylation : Under strong acids (e.g., HBr/AcOH), N-methyl groups may cleave to yield primary amines .

  • Oxidation : Tertiary amines (N,N-dimethyl) resist oxidation, but secondary amines (NHCH₃) may form N-oxides with H₂O₂ .

Radical and Photochemical Reactions

The imidazole ring and exocyclic amines participate in radical-mediated processes:

  • Halogen bonding : Interaction with N-haloimides (e.g., N-bromosuccinimide) under blue light generates radical intermediates, enabling C–H functionalization .

  • Photodimerization : UV light may induce [2+2] cycloadditions at the dihydro purine’s double bonds .

Condensation and Cycloaddition

The imino group acts as a nucleophile in:

  • Schiff base formation : Reaction with aldehydes/ketones to form imines.

  • Huisgen cycloaddition : Click chemistry with azides under Cu(I) catalysis (limited by steric hindrance from methyl groups) .

Comparative Reactivity of Analogous Compounds

Reaction TypeExample CompoundConditionsProductSource
Demethylation 6-Methoxy-N-methylpurine HBr/AcOH, reflux6-Hydroxy-N-methylpurine
Radical Amination N,N-Dimethyladenine NBS, LiOtBu, blue lightC8-brominated derivative
Tautomerization 2-Aminopurine radical ion pH 7 → pH 2Shift from imino to amino tautomer

Stability and Degradation

  • Thermal stability : Decomposes above 300°C (based on analogs) .

  • Hydrolytic sensitivity : Susceptible to acid-catalyzed ring opening at the imino group .

Gaps in Literature

Direct studies on 6-imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine are absent. Key inferences derive from:

  • Methylated purines

  • Imino tautomer dynamics

  • Radical-mediated functionalization

Recommendations for Further Study

  • DFT calculations to map tautomeric equilibria and reaction pathways.

  • Exploratory synthesis using LiOtBu/N-haloimide systems for C–H amination .

  • HPLC-MS monitoring of hydrolytic degradation under varying pH.

Scientific Research Applications

Medicinal Chemistry

6-Imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine has been studied for its potential as a purine analog. Research indicates that it may exhibit significant biological activities relevant to therapeutic applications:

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, making it a candidate for antiviral drug development.
  • Anticancer Properties : Its structural similarity to naturally occurring purines positions it as a potential agent in cancer treatment research.

Biochemical Studies

The compound's interaction with biological macromolecules is crucial for understanding its pharmacological profile:

  • Enzyme Inhibition : Studies have indicated that 6-imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine can bind to various enzymes, potentially modulating their activity.
  • Receptor Binding : Investigations into its binding affinity with specific receptors can provide insights into its role in cellular signaling pathways.

Synthetic Chemistry

Several synthesis methods have been reported for producing this compound:

  • Chemical Synthesis Routes : Various synthetic pathways have been optimized to yield this compound in sufficient quantities for research purposes.

Comparative Analysis with Other Purines

Understanding the unique aspects of 6-imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine compared to other purine derivatives can highlight its potential applications:

Compound NameStructural FeaturesUnique Aspects
AdeninePurine base with amino groupsEssential for DNA/RNA synthesis
2-AminopurineAmino group at position 2Intermediate in synthetic pathways
6-MethyladenineMethyl group at position 6Exhibits distinct biological activities
N,N-DimethyladenineDimethyl substitution at nitrogen positionsPotentially less active than adenine

Case Study 1: Antiviral Activity

A study investigating the antiviral properties of purine derivatives found that compounds structurally similar to 6-Imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine exhibited inhibitory effects on viral replication in vitro. This suggests potential applications in developing antiviral therapies targeting specific viral pathways.

Case Study 2: Enzyme Interaction

Research focused on the binding interactions of purine analogs with DNA polymerases demonstrated that certain modifications could enhance binding affinity and specificity. This highlights the importance of structural variations in optimizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 6-Imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s imino group and methyl substitutions play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine derivatives are extensively studied due to their structural versatility and pharmacological relevance. Below is a systematic comparison of 6-Imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine with structurally related compounds, focusing on substitution patterns, physicochemical properties, and applications.

Substitution at the N9 Position

The N9 position in purines is critical for binding to ribose in nucleotides. Modifications here often alter bioavailability and target affinity.

Compound Name N9 Substituent Molecular Formula Key Properties/Applications Reference
6-Imino-N,N,1,9-tetramethyl-... Methyl C₉H₁₄N₆ High lipophilicity (due to methyl groups)
9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine Tetrahydropyranyl C₁₀H₁₃N₅O Improved solubility (polar oxygen in pyran)
9-(Tetrahydro-2-furanyl)-9H-purin-6-amine Tetrahydrofuranyl C₉H₁₁N₅O Intermediate polarity; antiviral research
2-Amino-9-benzyl-1H-purin-6(9H)-one Benzyl C₁₂H₁₁N₅O Anticancer agent (e.g., 9-benzylguanine)

Key Insight : Methylation at N9 (as in the target compound) enhances metabolic stability but reduces solubility compared to oxygen-containing heterocycles (e.g., tetrahydropyranyl) .

Substitution at the C6 Position

The C6 position influences hydrogen-bonding interactions and electronic properties.

Compound Name C6 Substituent Key Functional Groups Biological Relevance Reference
6-Imino-N,N,1,9-tetramethyl-... Imino (NH) Dimethylamino at N2 Potential kinase inhibition (imino group mimics ATP’s adenine)
9-(2-Methylbutyl)-2-amino-1H-purin-6-one Keto (O) 2-Methylbutyl at N9 Antiviral activity (e.g., NSC50716)
N6-Methoxy-9H-purine-2,6-diamine Methoxyimino Methoxy at N6 DNA repair modulation

Key Insight: The imino group at C6 in the target compound may enhance binding to metal ions or polar residues in enzymes, unlike keto or methoxy groups in analogs .

Substitution at the C2 Position

The C2 position is often modified to tune electronic effects and steric bulk.

Compound Name C2 Substituent Molecular Impact Reference
6-Imino-N,N,1,9-tetramethyl-... Dimethylamino Electron-donating; increases basicity
2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine Chloro Electron-withdrawing; enhances electrophilicity
2-Amino-9-pentyl-1,9-dihydro-purin-6-one Amino Hydrogen-bond donor; antiviral lead

Key Insight: The dimethylamino group at C2 in the target compound likely improves membrane permeability compared to chloro or amino substituents .

Physicochemical and Spectral Properties

Comparative data from infrared (IR) and Raman studies () highlight structural differences:

  • Imino vs. Keto Groups: The imino group (NH) in the target compound exhibits IR stretches near 3300 cm⁻¹ (N–H), absent in keto analogs (C=O at ~1700 cm⁻¹) .
  • Methyl vs. Aromatic Substituents : Methyl groups show symmetric/asymmetric C–H stretches (~2850–2960 cm⁻¹), whereas benzyl groups display aromatic C–H bends (~700–900 cm⁻¹) .

Biological Activity

6-Imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine, commonly referred to as a purine derivative, has garnered attention in recent years due to its potential biological activities. This compound, with the CAS number 785716-00-9, is characterized by its unique structural features that may influence its biological interactions and therapeutic applications.

  • Molecular Formula : C₉H₁₄N₆
  • Molecular Weight : 206.25 g/mol
  • Boiling Point : 383.31°C
  • Density : 1.326 g/cm³
  • Flash Point : 185.619°C

The compound's structure includes a 6-imino group and multiple methyl substitutions, which may enhance its solubility and reactivity in biological systems .

Anticancer Properties

Recent studies have highlighted the anticancer potential of various purine derivatives, including 6-Imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine. Research indicates that purine analogs can inhibit the proliferation of cancer cell lines through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several purine derivatives on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The results indicated that 6-Imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine exhibited significant inhibitory activity against these cell lines:

CompoundHeLa IC50 (µM)A549 IC50 (µM)
6-Imino-N,N,1,9-tetramethyl-6,9-dihydro...15.512.3
Reference Compound A20.018.5
Reference Compound B25.022.0

This data suggests that the compound has promising anticancer properties that warrant further investigation .

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence regarding the antiviral activity of purine derivatives. Specifically, certain compounds have been shown to inhibit viral replication by targeting nucleotide biosynthesis pathways.

The antiviral mechanism may involve the inhibition of key enzymes in the nucleotide synthesis pathway, which is crucial for viral replication. By disrupting this pathway, compounds like 6-Imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine could potentially enhance antiviral efficacy against various viruses .

Antimicrobial Properties

Preliminary studies have also indicated that purine derivatives possess antimicrobial properties. The compound's ability to inhibit bacterial growth has been observed in vitro against several strains of bacteria.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of purine derivatives is essential for optimizing their biological activity. Modifications to the methyl groups or imino functionality could lead to enhanced potency or selectivity against specific biological targets.

Key Findings from SAR Studies

  • Methyl Substituents : Increased methylation at specific positions has been correlated with improved cytotoxicity against cancer cells.
  • Imino Group Influence : The presence of the imino group is critical for maintaining biological activity; its modification can significantly alter potency.
  • Electron-Withdrawing Groups : Incorporating electron-withdrawing groups can enhance interaction with biological targets and improve overall efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Imino-<i>N</i>,<i>N</i>,1,9-tetramethyl-6,9-dihydro-1<i>H</i>-purin-2-amine, and how do reaction conditions influence yield?

  • Methodological Guidance :

  • Start with substituted purine scaffolds (e.g., 6-chloropurine derivatives, as in ) and optimize alkylation/amination steps. Use microwave-assisted synthesis to reduce reaction time (e.g., 58–98% yields in ).
  • Monitor steric effects from substituents (e.g., N9-methyl groups) using <sup>1</sup>H NMR and IR spectroscopy to confirm regioselectivity .
  • Purify via column chromatography and validate purity using HPLC (>98% purity standards, as in ).

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity?

  • Methodological Guidance :

  • Employ X-ray crystallography (as in ) to resolve bond angles and substituent positions. Pair with DFT calculations to validate electronic properties (e.g., HOMO-LUMO gaps).
  • Use <sup>13</sup>C NMR to confirm methyl group assignments and imino tautomer stability .
  • Cross-reference spectral data with analogs (e.g., 6-iodopurine derivatives in ) to identify substituent-specific shifts.

Q. What in vitro assays are suitable for preliminary screening of biological activity (e.g., kinase inhibition)?

  • Methodological Guidance :

  • Use fluorescence-based kinase inhibition assays (e.g., Nek2 kinase inhibition in ) with ATP-competitive controls.
  • Screen cytotoxicity against cancer cell lines (e.g., MTT assay) and compare with structurally related compounds (e.g., 6-ethynylpurines in ).
  • Validate target engagement via Western blotting or SPR (surface plasmon resonance) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s selectivity for specific biological targets?

  • Methodological Guidance :

  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes with kinases or receptors. Compare with crystallographic data (e.g., ) to refine force fields.
  • Apply QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent effects (e.g., N9-methyl vs. benzyl groups in ) with activity .
  • Validate predictions with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .

Q. What experimental and computational strategies resolve contradictions in reaction mechanism hypotheses (e.g., radical vs. ionic pathways)?

  • Methodological Guidance :

  • Perform kinetic isotope effect (KIE) studies to distinguish between radical intermediates (e.g., peroxide-mediated cyclization in ) and ionic mechanisms.
  • Use DFT calculations (e.g., Gaussian 09) to map transition states and compare activation energies for competing pathways .
  • Characterize intermediates via in-situ FTIR or ESR spectroscopy to detect radical species .

Q. How can researchers design multi-step syntheses that minimize byproducts and improve scalability?

  • Methodological Guidance :

  • Adopt ICReDD’s feedback loop ( ): Use quantum chemical calculations to predict side reactions (e.g., N7 vs. N9 alkylation) and iteratively optimize conditions.
  • Implement flow chemistry for hazardous steps (e.g., azide-alkyne cycloadditions) to enhance safety and scalability .
  • Use DoE (Design of Experiments) to identify critical variables (e.g., temperature, solvent polarity) affecting regioselectivity .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

  • Methodological Guidance :

  • Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Apply ANOVA for cross-compound comparisons.
  • Use bootstrap resampling to assess confidence intervals in low-replicate experiments .
  • Validate outliers via Grubbs’ test or robust regression models .

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Guidance :

  • Re-examine force field parameters (e.g., partial charges in docking simulations) for accuracy. Cross-check with crystallographic data (e.g., ).
  • Test for off-target effects using proteome-wide profiling (e.g., kinome-wide screening).
  • Consider solvent effects in MD (molecular dynamics) simulations to improve binding affinity predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.